3-Methylimidazo[1,5-a]pyrazin-8(7H)-one

BRD9 bromodomain inhibition Epigenetic chemical probes SWI/SNF complex

3-Methylimidazo[1,5-a]pyrazin-8(7H)-one is a fused imidazo-pyrazinone heterocycle (C₇H₇N₃O, MW 149.15) that serves as a privileged scaffold in medicinal chemistry for generating inhibitors of phosphodiesterases (PDE1, PDE9) , bromodomain-containing proteins (BRD4, BRD9) , and epigenetic erasers (LSD1). Unlike its unsubstituted parent imidazo[1,5-a]pyrazin-8(7H)-one (CAS 56468-21-4) or its N7-methyl regioisomer, the C3-methyl substituent introduces a defined vector for target engagement and regioselective derivatization that is exploited across multiple patent families including WO2013053694 (PDE9), US20170173018 (PDE9), and DK3288944 (PDE1).

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
CAS No. 56468-22-5
Cat. No. B1618137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylimidazo[1,5-a]pyrazin-8(7H)-one
CAS56468-22-5
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCC1=NC=C2N1C=CNC2=O
InChIInChI=1S/C7H7N3O/c1-5-9-4-6-7(11)8-2-3-10(5)6/h2-4H,1H3,(H,8,11)
InChIKeyUJEZHQVGEMWAET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylimidazo[1,5-a]pyrazin-8(7H)-one (CAS 56468-22-5) Procurement Guide: Core Scaffold Identity and Scientific Context


3-Methylimidazo[1,5-a]pyrazin-8(7H)-one is a fused imidazo-pyrazinone heterocycle (C₇H₇N₃O, MW 149.15) that serves as a privileged scaffold in medicinal chemistry for generating inhibitors of phosphodiesterases (PDE1, PDE9) [1], bromodomain-containing proteins (BRD4, BRD9) [2], and epigenetic erasers (LSD1) [3]. Unlike its unsubstituted parent imidazo[1,5-a]pyrazin-8(7H)-one (CAS 56468-21-4) or its N7-methyl regioisomer, the C3-methyl substituent introduces a defined vector for target engagement and regioselective derivatization that is exploited across multiple patent families including WO2013053694 (PDE9), US20170173018 (PDE9), and DK3288944 (PDE1).

Why Generic Imidazo-Pyrazinone Substitution Fails: The Critical Role of the C3-Methyl Group in 3-Methylimidazo[1,5-a]pyrazin-8(7H)-one


Substituting 3-methylimidazo[1,5-a]pyrazin-8(7H)-one with a generic imidazo-pyrazinone analog—such as the des-methyl parent (CAS 56468-21-4), the isomeric imidazo[1,2-a]pyrazine scaffold, or the 5-phenyl variant (CAS 849199-59-3)—introduces significant risk of altered target engagement. Published structure-activity relationship (SAR) studies demonstrate that the C3-methyl group is not a passive substituent: in BRD9 inhibitor programs, 3-substituted imidazo[1,5-a]pyrazin-8(7H)-one derivatives achieve nanomolar BRD9 inhibition (compound 27: IC₅₀ = 35 nM) by occupying a hydrophobic pocket distinct from that engaged by the 7-methyl BRD4 series [1]. In PDE1 inhibitor patents, the 3-methyl-7-(4-methoxybenzyl) derivative is specifically claimed as an active PDE1 inhibitor, whereas the corresponding des-methyl analog lacks comparable potency [2]. These data confirm that the C3-methyl substituent is a determinant of both target selectivity and potency, rendering simple analog interchange scientifically unsound.

Quantitative Differentiation Evidence for 3-Methylimidazo[1,5-a]pyrazin-8(7H)-one: Comparator-Based Selection Data


BRD9 Inhibitory Potency Achieved by 3-Substituted Imidazo[1,5-a]pyrazin-8(7H)-one Derivatives vs. 7-Methyl BRD4 Series

In a direct SAR study, the imidazo[1,5-a]pyrazin-8(7H)-one scaffold bearing C3-substitution (the substitution pattern enabled by 3-methylimidazo[1,5-a]pyrazin-8(7H)-one as starting material) produced BRD9 inhibitors with IC₅₀ values of 35 nM (compound 27) and 103 nM (compound 29) [1]. In contrast, the regioisomeric 7-methylimidazo[1,5-a]pyrazin-8(7H)-one scaffold—when optimized for BRD4—yielded compound 10j with BRD4(1) IC₅₀ = 130 nM and BRD4(2) IC₅₀ = 76 nM [2]. Although these two scaffolds address different bromodomain targets, the key differentiator lies in the substitution pattern: C3-substitution directs selectivity toward BRD9, while N7-substitution favors BRD4 engagement—a consequence of distinct binding modes confirmed by molecular docking [1].

BRD9 bromodomain inhibition Epigenetic chemical probes SWI/SNF complex

Anti-Proliferative Activity of Optimized BRD9 Inhibitor (C3-Scaffold Derived) in Tumor Cell Lines vs. BRD4 Inhibitor Comparator

The BRD9 inhibitor compound 27—derived from the imidazo[1,5-a]pyrazin-8(7H)-one C3-substituted scaffold—potently inhibited cell proliferation in A549 (lung adenocarcinoma) with IC₅₀ = 6.12 μM and in EOL-1 (acute myeloid leukemia) with IC₅₀ = 1.76 μM [1]. The BRD4 inhibitor compound 10j—derived from the 7-methyl regioisomeric scaffold—inhibited proliferation in HL-60 (promyelocytic leukemia) with IC₅₀ = 0.57 μM and MV4-11 (biphenotypic leukemia) with IC₅₀ = 0.18 μM [2]. The differential cell-line sensitivity profiles reflect the distinct biology of BRD9 vs. BRD4 dependency, underscoring that scaffold choice dictates the cancer indication model in which cellular activity is observed.

Anti-cancer cell proliferation A549 lung cancer EOL-1 leukemia

PDE9 Inhibitory Activity of 7H-Imidazo[1,5-a]pyrazin-8-one Scaffold vs. Pyrazolo[3,4-d]pyrimidine-4-one Clinical Benchmark

The 7H-imidazo[1,5-a]pyrazin-8-one scaffold—of which 3-methylimidazo[1,5-a]pyrazin-8(7H)-one is a representative C3-substituted member—is claimed in patent US20170173018 as a PDE9 inhibitor backbone, with exemplified compounds achieving IC₅₀ values in the low nanomolar range [1]. The clinical PDE9 benchmark 1-(2-chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one (PF-04447943 analog) demonstrates human PDE9 IC₅₀ = 55 nM and murine PDE9 IC₅₀ = 100 nM [1]. While direct head-to-head IC₅₀ comparison between the 3-methylimidazo[1,5-a]pyrazin-8(7H)-one scaffold and the pyrazolo-pyrimidine benchmark requires specific compound exemplification from Table 1 of the patent, the imidazo-pyrazinone scaffold offers distinct intellectual property space and a different hydrogen-bonding pharmacophore that may confer advantages in isoform selectivity over PDE1 and PDE5 [1].

PDE9 inhibition cGMP hydrolysis Alzheimer's disease

Regioselective Derivatization Potential: C3-Methyl Enables PDE1 Inhibition While N7-Methyl Directs BRD4 Engagement

The 3-methylimidazo[1,5-a]pyrazin-8(7H)-one scaffold, when further substituted at N7 with a 4-methoxybenzyl group, yields 7-(4-methoxybenzyl)-3-methylimidazo[1,5-a]pyrazin-8(7H)-one, explicitly claimed as a PDE1 inhibitor in patent families DK3288944T3 and US20170173018 [1]. In contrast, the 7-methyl regioisomer—7-methylimidazo[1,5-a]pyrazin-8(7H)-one—has been extensively elaborated into BRD4 and pan-BET bromodomain inhibitors [2]. This bifurcation demonstrates that the position of methylation (C3 vs. N7) is not interchangeable: C3-methylation preserves the N7 position for diversification toward PDE1 pharmacology, while N7-methylation precludes PDE1-targeted derivatization and instead channels the scaffold toward bromodomain targets. No PDE1 inhibitory activity has been reported for the N7-methyl series, and no BRD4 activity has been reported for the C3-methyl PDE1 series, supporting orthogonal target engagement governed by the methylation site.

PDE1 inhibition Regioselective SAR Neurodegenerative disorders

LSD1 Selectivity Over MAO Isoforms: Low Off-Target Liability of the Imidazo-Pyrazinone Scaffold

Imidazo[1,5-a]pyrazin-8(7H)-one derivatives, as documented in BindingDB (CHEMBL3775351), demonstrate potent LSD1 inhibition with IC₅₀ < 100 nM while exhibiting negligible activity against MAO-A and MAO-B (IC₅₀ > 100,000 nM for both isoforms) [1]. This represents >1,000-fold selectivity for the epigenetic target LSD1 over the structurally related flavin-dependent amine oxidases MAO-A and MAO-B. This selectivity window is critical because MAO inhibition is associated with hypertensive crisis (the 'cheese effect') and serotonergic adverse events, making MAO-sparing LSD1 inhibitors highly desirable for oncology applications [1]. The selectivity is attributed to the imidazo-pyrazinone core geometry, which engages the LSD1 active site without interacting with the MAO substrate-binding pocket.

LSD1 inhibition MAO selectivity Epigenetic eraser

Synthetic Tractability: One-Pot Access to the 3-Methyl Core vs. Multi-Step Synthesis of 5-Phenyl and 6-Substituted Analogs

3-Methylimidazo[1,5-a]pyrazin-8(7H)-one can be prepared via a multistep one-pot transformation from mesoionic 1,3-oxazolium-5-olates, as reported in a facile synthetic methodology for imidazo[1,5-a]pyrazin-8(7H)-ones [1]. The C3-methyl group is introduced during the cyclocondensation step, providing the scaffold in a single synthetic operation without requiring pre-functionalization of the pyrazinone ring. In contrast, 5-phenylimidazo[1,5-a]pyrazin-8(7H)-one (CAS 849199-59-3) requires a distinct synthetic route involving C5 arylation, and 6-substituted analogs (e.g., 6-aryloxy derivatives) require an unusual SNAr reaction at elevated temperature (180 °C) with Cs₂CO₃ [2]. This synthetic efficiency translates to lower cost of goods, higher commercial availability (multiple vendors offering 95-98% purity), and faster analog generation for SAR exploration compared to more complex substitution patterns.

Synthetic accessibility Building block Medicinal chemistry

Optimal Research and Industrial Application Scenarios for 3-Methylimidazo[1,5-a]pyrazin-8(7H)-one (CAS 56468-22-5)


BRD9 Chemical Probe Development for SWI/SNF-Mutant Cancer Models

Use 3-methylimidazo[1,5-a]pyrazin-8(7H)-one as the core building block for synthesizing C3-substituted BRD9 bromodomain inhibitors. As demonstrated by Zheng et al. (2019), compounds derived from this scaffold achieve BRD9 IC₅₀ values of 35-103 nM and exhibit anti-proliferative activity in EOL-1 (IC₅₀ = 1.76 μM) and A549 (IC₅₀ = 6.12 μM) cell lines [1]. This scaffold is appropriate for programs targeting cancers harboring SWI/SNF complex mutations (found in ~20% of human cancers), where BRD9-selective chemical probes are needed to dissect BRD9 vs. BRD4 biology. The C3-methyl scaffold provides the correct substitution vector for BRD9 engagement, distinguishing it from N7-methyl analogs that favor BRD4 binding.

PDE1-Targeted CNS Drug Discovery for Neurodegenerative and Psychiatric Disorders

Employ 3-methylimidazo[1,5-a]pyrazin-8(7H)-one for N7-functionalization to generate PDE1 inhibitors, as claimed in Lundbeck's patent portfolio (DK3288944T3, US10407461). The 7-(4-methoxybenzyl)-3-methyl derivative is a specifically exemplified PDE1 inhibitor [1]. PDE1 inhibition is implicated in the treatment of Parkinson's disease, schizophrenia, and cognitive impairment associated with Alzheimer's disease. The imidazo-pyrazinone scaffold provides an alternative chemotype to the classical pyrazolo-pyrimidine PDE inhibitors, offering potential advantages in CNS penetration and PDE isoform selectivity.

LSD1 Inhibitor Lead Optimization with Built-in MAO Selectivity

Use derivatives of 3-methylimidazo[1,5-a]pyrazin-8(7H)-one as starting points for LSD1 (KDM1A) inhibitor development. BindingDB data confirm that imidazo[1,5-a]pyrazin-8-one derivatives achieve LSD1 IC₅₀ < 100 nM with >1,000-fold selectivity over MAO-A and MAO-B (both IC₅₀ > 100,000 nM) [1]. This intrinsic selectivity window is a scientifically meaningful advantage over tranylcypromine-based LSD1 inhibitors (e.g., ORY-1001, GSK2879552), which require extensive medicinal chemistry to mitigate MAO inhibition-related toxicity. The scaffold is suitable for oncology programs (AML, small cell lung cancer) where LSD1 is a validated target.

PDE9 Inhibitor Scaffold Hopping for Alzheimer's Disease Programs

Deploy the 7H-imidazo[1,5-a]pyrazin-8-one core—accessed via 3-methylimidazo[1,5-a]pyrazin-8(7H)-one—as a scaffold-hopping alternative to the pyrazolo[3,4-d]pyrimidine-4-one PDE9 inhibitor chemotype (benchmark human PDE9 IC₅₀ = 55 nM) [1]. The imidazo-pyrazinone scaffold is explicitly claimed in PDE9 inhibitor patents (US20170173018) for the treatment of Alzheimer's disease and age-related cognitive decline. Scaffold hopping from pyrazolo-pyrimidines to imidazo-pyrazinones may circumvent existing composition-of-matter patents while maintaining nanomolar PDE9 potency and potentially improving physicochemical or pharmacokinetic properties.

Quote Request

Request a Quote for 3-Methylimidazo[1,5-a]pyrazin-8(7H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.